molecular formula C26H21BrFN5O B11973297 4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline CAS No. 303094-48-6

4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline

Cat. No.: B11973297
CAS No.: 303094-48-6
M. Wt: 518.4 g/mol
InChI Key: IUXVGYHKMXGOIP-UHFFFAOYSA-N
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Description

4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline typically involves multiple steps. One common method involves the cyclization of a precursor compound, such as a hydrazino-pyrido[2,3-d]pyrimidine, with various reagents. For example, the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline apart is its unique combination of structural features, which contribute to its potent biological activities. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development as an anti-cancer agent .

Properties

CAS No.

303094-48-6

Molecular Formula

C26H21BrFN5O

Molecular Weight

518.4 g/mol

IUPAC Name

4-[11-(4-bromophenyl)-4-fluoro-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]-N,N-dimethylaniline

InChI

InChI=1S/C26H21BrFN5O/c1-32(2)19-10-5-16(6-11-19)25-22-23(20-13-18(28)9-12-21(20)34-25)31-26-29-14-30-33(26)24(22)15-3-7-17(27)8-4-15/h3-14,24-25H,1-2H3,(H,29,30,31)

InChI Key

IUXVGYHKMXGOIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)F)NC5=NC=NN5C3C6=CC=C(C=C6)Br

Origin of Product

United States

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